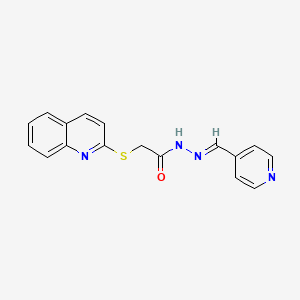

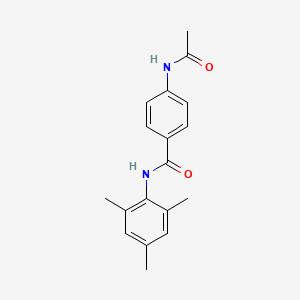

N'-(4-pyridinylmethylene)-2-(2-quinolinylthio)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(4-pyridinylmethylene)-2-(2-quinolinylthio)acetohydrazide belongs to a class of compounds known for their varied chemical structures and potential applications in various fields due to their unique chemical and physical properties. The synthesis and analysis of such compounds are critical for exploring their capabilities and applications.

Synthesis Analysis

The synthesis of similar hydrazide compounds often involves condensation reactions. For instance, Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was synthesized through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, showcasing a method that could potentially be adapted for the synthesis of N'-(4-pyridinylmethylene)-2-(2-quinolinylthio)acetohydrazide (Afzal et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These methods provide detailed insights into the molecular geometry, electronic structure, and bonding patterns, essential for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

Hydrazide compounds can undergo various chemical reactions, highlighting their reactivity and potential for functionalization. For example, the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene- hydrazides has been studied, demonstrating the compound's reactivity under specific conditions (Ukrainets et al., 2011).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, can be determined through experimental analysis. For instance, the crystal structure and spectroscopic characterization of related compounds provide insights into their stability and interactions with other molecules (Boukabcha et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical species, and potential as a ligand or catalyst, are crucial for understanding the compound's applications. These properties are often explored through a combination of experimental studies and theoretical calculations, such as density functional theory (DFT) (Hosseini & Bayat, 2019).

Applications De Recherche Scientifique

Corrosion Inhibition Compounds structurally related to N'-(4-pyridinylmethylene)-2-(2-quinolinylthio)acetohydrazide have been studied for their application as corrosion inhibitors. Acetohydrazides, for example, have shown potential in protecting mild steel in acidic environments, demonstrating their role as effective corrosion inhibitors. The mechanism is attributed to the formation of a protective film on the metal surface, significantly improving its resistance to corrosion (Yadav et al., 2015).

Antimicrobial Activity The quinoline core, present in compounds structurally similar to the target molecule, exhibits a wide range of therapeutic potentials, including antimicrobial properties. These properties are crucial in the search for new antibacterial agents to combat drug-resistant infections. Microwave-assisted synthesis has been utilized to create quinoline carbohydrazide derivatives with promising antimicrobial effects, suggesting the potential for future drug discovery applications (Bello et al., 2017).

Synthesis of N-Fused Heterocyclic Compounds Efficient synthetic routes have been developed for N-fused heterocyclic compounds, including derivatives structurally similar to N'-(4-pyridinylmethylene)-2-(2-quinolinylthio)acetohydrazide. These synthesis methods enable the creation of compounds with a variety of functional groups, highlighting the versatility and potential applications in medicinal chemistry and materials science (Hosseini & Bayat, 2019).

Optoelectronic Materials The quinoline derivatives have been explored for their use in optoelectronic applications, particularly in the synthesis of perylene diimide (PDI) based small molecules. These compounds, due to their wide absorbance range and suitable energy levels, have potential uses in organic photovoltaics as non-fullerene acceptors (Aivali et al., 2019).

Corrosion Inhibition in Acidic Solutions Another specific application is the use of quinolinylmethylene derivatives as corrosion inhibitors in acidic solutions. Their effectiveness is attributed to the adsorption of these molecules on the surface of metals, offering protection by forming an anodic inhibiting layer. This indicates the potential for these compounds to be developed as industrial corrosion inhibitors (Saliyan & Adhikari, 2008).

Propriétés

IUPAC Name |

N-[(E)-pyridin-4-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c22-16(21-19-11-13-7-9-18-10-8-13)12-23-17-6-5-14-3-1-2-4-15(14)20-17/h1-11H,12H2,(H,21,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTXIPYSFUCSMD-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)